molecular formula C15H13Cl2FO4S B2567839 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 478079-78-6

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol

Cat. No.: B2567839
CAS No.: 478079-78-6
M. Wt: 379.22
InChI Key: DXZBUWJXCHOEKJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chloro, fluoro, phenoxy, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-4-fluorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions include various sulfone, sulfide, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-fluorobenzene: A simpler compound with similar chloro and fluoro substituents but lacking the sulfonyl and phenoxy groups.

    Bis(4-chlorophenyl) sulfone: Contains the sulfonyl group but differs in the overall structure and lacks the fluoro substituent.

    4-Chlorophenylacetone: Shares the chloro substituent but has a different functional group arrangement.

Uniqueness

1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is unique due to its combination of chloro, fluoro, phenoxy, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FO4S/c16-10-1-4-13(5-2-10)23(20,21)9-12(19)8-22-15-6-3-11(18)7-14(15)17/h1-7,12,19H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBUWJXCHOEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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